B2Lsf85zyf
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Overview
Description
The compound 4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline (B2Lsf85zyf) is a complex organic molecule with a molecular formula of C20H19Cl2N3O3 and a molecular weight of 420.29 g/mol . This compound is characterized by its unique structure, which includes a dichlorophenyl group, an imidazole ring, and a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the dichlorophenyl-imidazole intermediate: This involves the reaction of 2,4-dichlorophenyl with imidazole under specific conditions.
Cyclization to form the dioxolane ring: The intermediate is then subjected to cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: A similar compound with antifungal properties.
Miconazole: Another imidazole derivative with similar structural features.
Clotrimazole: Shares the imidazole ring and is used as an antifungal agent.
Uniqueness
4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
67914-45-8 |
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Molecular Formula |
C20H19Cl2N3O3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]aniline |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-14-1-6-18(19(22)9-14)20(12-25-8-7-24-13-25)27-11-17(28-20)10-26-16-4-2-15(23)3-5-16/h1-9,13,17H,10-12,23H2/t17-,20-/m0/s1 |
InChI Key |
JJAHMLRQDQLJJE-PXNSSMCTSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)N |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)N |
Origin of Product |
United States |
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